![molecular formula C26H23N3O B2895102 5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892361-76-1](/img/structure/B2895102.png)
5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
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Overview
Description
The compound “5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one” is a complex organic molecule. It contains several functional groups including a pyrazoloquinolinone ring and benzyl groups. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinolinone ring and the attachment of the benzyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a rigid, cyclic structure due to the pyrazoloquinolinone ring, with additional complexity added by the benzyl groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The pyrazoloquinolinone ring might be expected to participate in reactions typical of other heterocyclic compounds, while the benzyl groups could potentially undergo a variety of reactions depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been a subject of research. For instance, Quiroga et al. (1998) described the synthesis of linear 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones using a reaction involving amino-pyrazoles and dimedone (Quiroga et al., 1998). Similarly, Hamama et al. (2012) reported the synthesis of isoxazolo[5,4‐b]quinoline derivatives via a reaction of 5‐amino‐3‐methylisoxazole with α,β‐unsaturated ketones (Hamama, Ibrahim, & Zoorob, 2012).
Antimicrobial Applications
Compounds structurally related to 5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one have been investigated for their antimicrobial properties. Idrees et al. (2020) synthesized a series of compounds and evaluated their in vitro antibacterial activity against bacteria such as S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Potential Antitumor Evaluation
Research has also explored the potential antitumor properties of these compounds. A study by Quiroga et al. (2014) involved the synthesis of novel compounds and their evaluation against Mycobacterium spp strains, with some showing antimycobacterial activity (Quiroga et al., 2014). Carotti et al. (2003) investigated novel compounds for their affinity for central benzodiazepine receptors, identifying some with potent antagonist properties (Carotti et al., 2003).
Crystallographic Studies
Baumer et al. (2004) conducted a study on the crystal structure of a related compound, revealing details about the cation's charge location and hydrogen bonding patterns (Baumer et al., 2004).
Additional Research Applications
Other research applications include studies on the metabolism of related compounds by human cytochromes P-450, highlighting their relevance in cancer research (McManus et al., 1990), and the synthesis of pyrazolo[1,5-a]quinoline thioether derivatives, illustrating diverse synthetic approaches and potential pharmaceutical applications (Saritha et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-benzyl-2-[(2,5-dimethylphenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-18-12-13-19(2)21(14-18)16-29-26(30)23-17-28(15-20-8-4-3-5-9-20)24-11-7-6-10-22(24)25(23)27-29/h3-14,17H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVXZTRQKXAFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-[(2,5-dimethylphenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
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